molecular formula C11H13NO2 B15364552 Methyl 3-methylindoline-4-carboxylate

Methyl 3-methylindoline-4-carboxylate

Cat. No.: B15364552
M. Wt: 191.23 g/mol
InChI Key: AUYVXPWTIGXOBO-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as tryptophan or indole derivatives.

  • Reaction Conditions: The reaction conditions often include the use of strong bases or acids, and the process may require heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the carbonyl group to alcohols.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate can be oxidized to form indole-4-carboxylic acid.

  • Reduction: Reduction can yield corresponding alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to a variety of functionalized indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. Research has focused on their use in treating various diseases, such as cancer and microbial infections.

Industry: In the industrial sector, Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate: Another indole derivative with similar structural features.

  • Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: A related compound with a thiazole ring.

Uniqueness: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate stands out due to its specific structural characteristics and its potential applications in various fields. Its unique properties make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 3-methyl-2,3-dihydro-1H-indole-4-carboxylate

InChI

InChI=1S/C11H13NO2/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2/h3-5,7,12H,6H2,1-2H3

InChI Key

AUYVXPWTIGXOBO-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC=CC(=C12)C(=O)OC

Origin of Product

United States

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